1-((2-(Hydroxymethyl)phenoxy)methyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-(Hydroxymethyl)phenoxy)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxymethyl group and a phenoxy group. This compound is of interest due to its unique structure, which combines a cyclopentane ring with phenolic and hydroxymethyl functionalities, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Hydroxymethyl)phenoxy)methyl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with a phenolic compound in the presence of a base to form the phenoxy-substituted cyclopentanone. This intermediate can then be reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through distillation or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-((2-(Hydroxymethyl)phenoxy)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The phenoxy group can be reduced to a phenol using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution: Halides, nucleophiles, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Phenols.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
1-((2-(Hydroxymethyl)phenoxy)methyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-((2-(Hydroxymethyl)phenoxy)methyl)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl and phenoxy groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. These interactions can lead to various biological effects, including enzyme inhibition or activation and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methyl-2-cyclopenten-1-one: An organic compound related to cyclopentanedione, often called methylcyclopentenolone.
Cyclopentenone: Contains a cyclopentane ring with a ketone and an alkene functional group.
Uniqueness
1-((2-(Hydroxymethyl)phenoxy)methyl)cyclopentan-1-ol is unique due to its combination of a cyclopentane ring with both phenolic and hydroxymethyl functionalities. This structural combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-[[2-(hydroxymethyl)phenoxy]methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C13H18O3/c14-9-11-5-1-2-6-12(11)16-10-13(15)7-3-4-8-13/h1-2,5-6,14-15H,3-4,7-10H2 |
InChI Key |
VIQVLYLVBPUNGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(COC2=CC=CC=C2CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.